molecular formula C11H12N2O2 B13682231 2-(4-Methoxyphenyl)imidazole-4-methanol CAS No. 53292-67-4

2-(4-Methoxyphenyl)imidazole-4-methanol

Cat. No.: B13682231
CAS No.: 53292-67-4
M. Wt: 204.22 g/mol
InChI Key: WXDITMPXBOLDKA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazole-4-methanol is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and a hydroxymethyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imidazole-4-methanol typically involves the cyclization of amido-nitriles or the condensation of ketones with amidines. One common method includes the use of benzamidine hydrochloride monohydrate and 4-methoxyphenacyl bromide in the presence of potassium bicarbonate and tetrahydrofuran (THF) as a solvent. The reaction mixture is heated to reflux, followed by cooling and purification steps to yield the desired product .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions catalyzed by metals such as copper or nickel. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazole-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(4-Methoxyphenyl)imidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its solubility and binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Properties

CAS No.

53292-67-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

WXDITMPXBOLDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

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